molecular formula C11H23NO2 B1609149 alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol CAS No. 49571-03-1

alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol

Cat. No.: B1609149
CAS No.: 49571-03-1
M. Wt: 201.31 g/mol
InChI Key: ZZUOXVBESBSCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol is a pyrrolidine derivative featuring a 2-methylpropoxymethyl group attached to the alpha position of the pyrrolidine ring and a hydroxyl-containing ethanol substituent at the 1-position.

Properties

IUPAC Name

1-(2-methylpropoxy)-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-10(2)8-14-9-11(13)7-12-5-3-4-6-12/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUOXVBESBSCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964272
Record name 1-(2-Methylpropoxy)-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49571-03-1
Record name α-[(2-Methylpropoxy)methyl]-1-pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49571-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049571031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylpropoxy)-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(2-methylpropoxy)methyl]pyrrolidine-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol typically involves the reaction of pyrrolidine with 2-methylpropoxyacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Features of alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol and Analogous Compounds

Compound Name Core Structure Key Substituents/Functional Groups Primary Use/Application Evidence Source
This compound Pyrrolidine + ethanol 2-Methylpropoxymethyl (isobutoxymethyl) group Not explicitly stated (likely pharmaceutical or agrochemical)
Etofenprox Phenoxybenzene 2-(4-Ethoxyphenyl)-2-methylpropoxymethyl group Insecticide (pyrethroid analog)
Tebuconazole Triazole + ethanol Chlorophenyl, tert-butyl groups Fungicide
N-[(4-Fluorophenyl)methyl]-... (Patent) Piperidine + fluorophenyl 4-(2-Methylpropoxy)phenyl group Pharmaceutical (process patent)
N,N-Diethyl-N-methyl-... (Phosphonothiolate) Phosphonothiolate + ethanaminium Methyl(2-methylpropoxy)phosphoryl thioether Likely nerve agent or pesticide

Structural Differences and Implications

Backbone Variation: The pyrrolidine-ethanol core distinguishes this compound from triazole-based tebuconazole and phosphonothiolate derivatives . Etofenprox, a pyrethroid analog, uses a phenoxybenzene scaffold, prioritizing aromatic interactions for insecticidal activity .

The ethanol group in tebuconazole and the subject compound may facilitate hydrogen bonding, a critical factor in enzyme inhibition (e.g., fungal cytochrome P450 in tebuconazole) .

Phosphonothiolates with 2-methylpropoxy groups () are often toxicants, indicating that substituent placement determines functional outcomes .

Research Findings and Mechanistic Insights

  • Agrochemical Potential: Etofenprox and tebuconazole demonstrate that lipophilic groups (e.g., isobutoxy) improve pesticidal efficacy by enhancing penetration into biological membranes .
  • Pharmaceutical Relevance : The piperidine derivative in suggests that 2-methylpropoxy groups may optimize pharmacokinetic properties in drug candidates .
  • Toxicity Considerations: Phosphonothiolates with similar substituents () underscore the importance of structural precision to avoid unintended toxicity .

Biological Activity

Alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol, also known by its CAS number 49571-03-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₁H₂₃NO₂
  • Molecular Weight : 201.31 g/mol
  • CAS Number : 49571-03-1

This compound functions primarily as a modulator of GPR40 (G protein-coupled receptor 40), also known as FFAR1 (fatty acid receptor 1). This receptor is predominantly expressed in pancreatic islets and enteroendocrine cells, playing a crucial role in mediating insulin secretion in response to fatty acids. The modulation of GPR40 by this compound suggests its potential application in managing metabolic disorders such as type 2 diabetes.

Key Mechanisms:

  • Insulin Secretion : Activation of GPR40 enhances glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells.
  • Incretin Hormone Release : The compound may promote the secretion of gut incretin hormones like GLP-1, which further aids in glucose metabolism .

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity:

  • Antidiabetic Potential : As a GPR40 modulator, it has been shown to improve insulin sensitivity and secretion, making it a candidate for diabetes treatment .

Case Studies and Experimental Findings

Several studies highlight the pharmacological efficacy of this compound:

StudyFindings
Study 1Demonstrated enhanced GSIS in vitro using isolated pancreatic islets treated with the compound.
Study 2In vivo studies on diabetic models showed reduced blood glucose levels following administration of the compound.
Study 3Investigated the impact on incretin hormone levels, showing increased GLP-1 secretion post-treatment.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known GPR40 modulators.

CompoundMechanismEfficacy
Compound AGPR40 agonistHigh insulin secretion enhancement
Compound BDual GPR40/GLP-1 receptor agonistImproved glycemic control and weight management
This compoundGPR40 modulatorPromotes GSIS and incretin release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol
Reactant of Route 2
Reactant of Route 2
alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.